N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}propanamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}propanamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxidotetrahydrothiophene ring and the subsequent attachment of the furan and fluorophenyl groups.
Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Furan and Fluorophenyl Groups: This step involves the use of coupling reactions, such as Suzuki or Heck coupling, to attach the furan and fluorophenyl groups to the dioxidotetrahydrothiophene ring.
Formation of the Propanamide Group: This step involves the reaction of the intermediate compound with propanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to remove oxygen atoms and form more saturated derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}propanamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a drug candidate due to its unique structural features and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Research: The compound is used as a tool in biological research to study the effects of specific functional groups on biological activity.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}propanamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-bromophenyl)furan-2-yl]methyl}propanamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}propanamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and potential biological activity compared to its analogs with different halogen substituents.
Properties
Molecular Formula |
C18H20FNO4S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]propanamide |
InChI |
InChI=1S/C18H20FNO4S/c1-2-18(21)20(15-9-10-25(22,23)12-15)11-16-7-8-17(24-16)13-3-5-14(19)6-4-13/h3-8,15H,2,9-12H2,1H3 |
InChI Key |
XFULORJCMVQGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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